1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene

Description

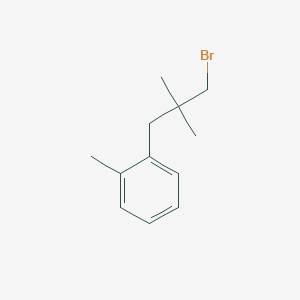

1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene is a substituted aromatic compound featuring a benzene ring with a methyl group at the ortho position (C2) and a 3-bromo-2,2-dimethylpropyl chain at the para position (C1). The propyl substituent has a bromine atom at the terminal carbon (C3) and two methyl groups at the central carbon (C2), creating a sterically hindered and electron-rich structure.

Properties

IUPAC Name |

1-(3-bromo-2,2-dimethylpropyl)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17Br/c1-10-6-4-5-7-11(10)8-12(2,3)9-13/h4-7H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCQGNJAXOJEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene, also known by its CAS number 1493303-49-3, is a brominated aromatic compound that has garnered interest in various fields, including organic synthesis and medicinal chemistry. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a brominated alkyl substituent attached to a methylbenzene core. Its molecular formula is , indicating the presence of a bromine atom that significantly influences its reactivity and biological interactions.

Electrophilic Substitution Reactions

The primary mode of action for this compound involves electrophilic substitution reactions. The bromine atom acts as a strong electrophile, facilitating interactions with nucleophiles in biological systems. This mechanism is crucial for understanding how the compound may interact with various biological targets, such as proteins and enzymes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it can be absorbed through multiple routes (oral, dermal, inhalation). Due to its lipophilicity, it tends to accumulate in fatty tissues and undergoes hepatic metabolism, leading to the formation of various metabolites that may exhibit biological activity .

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit antimicrobial properties. For instance, brominated aromatic compounds are known to inhibit bacterial growth through disruption of cellular processes .

Anticancer Potential

Studies have shown that brominated compounds can interfere with cancer cell proliferation. The unique structure of this compound allows it to potentially bind to specific receptors involved in tumor growth regulation. Preliminary research suggests that it may act as an antagonist to certain cancer pathways .

Research Findings and Case Studies

A variety of studies have explored the biological implications of similar compounds:

Scientific Research Applications

Organic Synthesis

Reagents and Intermediates

The compound serves as a valuable intermediate in organic synthesis. Its bromine atom can be utilized for nucleophilic substitution reactions, enabling the formation of various derivatives. For instance, it can react with nucleophiles such as amines or alcohols to produce amines or ethers, respectively. This property is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Novel Compounds

In a study focusing on the synthesis of novel N-heterocycles, 1-(3-Bromo-2,2-dimethylpropyl)-2-methylbenzene was employed to create diverse derivatives through coupling reactions. The resulting compounds exhibited promising biological activities, suggesting potential applications in drug development .

Medicinal Chemistry

Potential Pharmacological Applications

The compound's structure suggests potential pharmacological properties. Research indicates that similar bromoalkylbenzenes have shown activity against various biological targets, including cancer cells and bacterial strains. The introduction of the bromo group enhances the compound's reactivity and selectivity towards specific targets, making it a candidate for further medicinal evaluation.

Case Study: Anticancer Activity

In a recent investigation into the anticancer properties of halogenated compounds, derivatives of this compound were tested for their cytotoxic effects on human cancer cell lines. Results demonstrated significant inhibition of cell proliferation, highlighting the compound's potential as an anticancer agent .

Materials Science

Flame Retardants

Due to its bromine content, this compound is being explored as a flame retardant additive in polymer formulations. Brominated compounds are known for their ability to enhance fire resistance in materials such as plastics and textiles.

Case Study: Polymer Composites

A study evaluated the effectiveness of incorporating this compound into polycarbonate matrices. The results indicated improved thermal stability and reduced flammability compared to unmodified polymers. This application is crucial for developing safer materials for construction and consumer products .

Environmental Considerations

While exploring the applications of this compound, it is essential to consider its environmental impact. Brominated compounds can pose risks due to their persistence and potential toxicity. Regulatory frameworks are evolving to address these concerns, emphasizing the need for sustainable practices in chemical manufacturing and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzene Ring

(a) 1-(3-Bromo-2,2-dimethylpropyl)benzene (CAS 56701-49-6)

- Molecular Weight : 227.14 g/mol (vs. 241.23 g/mol for the target compound due to the absence of the 2-methyl group).

- Applications may differ in regioselectivity compared to the target compound .

(b) 1-(2-Bromo-2-methylpropyl)benzene

- Structure : Benzene with a 2-bromo-2-methylpropyl group (bromine at C2 of the propyl chain).

- 1H NMR : δ 1.82 (s, 6H, CH3), 3.26 (s, 2H, CH2Br), 7.30–7.37 (m, 5H, aromatic) .

- Key Difference : Bromine at C2 (vs. C3 in the target compound) alters electronic and steric effects, influencing nucleophilic substitution kinetics.

Halogen-Substituted Analogs

(a) 1-(2-Fluoropropyl)-2-methylbenzene

- Structure : Fluorine replaces bromine at C2 of the propyl chain.

- 1H NMR : Data available for fluoropropyl analogs (δ 1.75–2.15 for CH2F) .

- Key Difference : Fluorine’s electronegativity and smaller size reduce polarizability and leaving-group ability, making this compound less reactive in SN2 reactions compared to brominated analogs .

(b) 1-(1-Azido-2,2-dimethylpropyl)-3-methylbenzene (2al)

Heterocyclic Analogs

1-(3-Bromo-2,2-dimethylpropyl)-1H-pyrazin-2-one

- Structure: Pyrazinone ring replaces benzene.

- Synthesis : 70% yield via C–O to C–N rearrangement using KBr in DMF .

- IR : 1655 cm⁻¹ (C=O stretch) distinct from aromatic C=C stretches in benzene derivatives .

- Key Difference : The heterocyclic ring introduces hydrogen-bonding capability, altering solubility and biological activity.

Data Tables

Table 1: Structural and Physical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.